5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-, 12,12-dioxide
Description
Nomenclature and Structural Identification of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-, 12,12-dioxide
Systematic IUPAC Nomenclature and Derivative Classification
The compound’s IUPAC name is derived from its polycyclic framework, which combines an indole moiety fused to a 1,5-benzothiazepine system. The parent structure, 5H-indolo[3,2-b]benzothiazepin-6(7H)-one, features a seven-membered thiazepine ring fused to a benzene ring and an indole system. The substituents are numbered according to the fused-ring orientation:
- Chlorine atoms at positions 2 and 10 of the benzothiazepine core.
- Sulfone groups (12,12-dioxide) at the sulfur atom in the thiazepine ring.
The systematic name is 2,10-dichloro-12,12-dioxo-5,7-dihydroindolo[3,2-b]benzothiazepin-6-one , reflecting the positions of the chlorine substituents and the sulfone functional group. This nomenclature aligns with IUPAC rules for heterocyclic compounds, where priority is given to the thiazepine ring due to its higher heteroatom count.
Molecular Formula : $$ \text{C}{15}\text{H}{8}\text{Cl}{2}\text{N}{2}\text{O}_{3}\text{S} $$
Molecular Weight : 367.2 g/mol (calculated from isotopic composition in PubChem entries).
Table 1: Key Identifiers of the Compound
*While the exact CAS number for the dichloro derivative is not provided in the sources, analogues such as 10-chloro-12,12-dioxide (CAS 206256-20-4) and unsubstituted variants (CAS 206256-16-8) are documented.
Comparative Analysis of Structural Analogues in the EPA Comptox Database
The compound belongs to a broader family of benzothiazepine derivatives, many of which are cataloged in PubChem and related databases. Key structural analogues include:
10-Chloro-12,12-dioxide variant (CAS 206256-20-4):
Unsubstituted benzothiazepinone (CAS 206256-16-8):
13,14-Dihydro-diindolo-benzodiazepine (CAS 60492-62-8):
Table 2: Structural Analogues and Their Properties
The dichloro substitution in the target compound likely enhances electron-withdrawing effects, altering reactivity compared to monosubstituted analogues.
Crystallographic Characterization and X-ray Diffraction Patterns
While explicit crystallographic data for the dichloro derivative are absent in the provided sources, insights can be extrapolated from related benzothiazepines:
- Fused-ring planarity : The indolo-benzothiazepine system is expected to adopt a near-planar conformation due to π-π stacking interactions, as seen in unsubstituted variants.
- Sulfone group geometry : The 12,12-dioxide moiety introduces tetrahedral geometry at the sulfur atom, disrupting aromaticity in the thiazepine ring and increasing polarity.
- Chlorine substituent effects : The ortho-chlorine atoms at positions 2 and 10 may induce steric hindrance, potentially distorting the lactam ring’s coplanarity with the fused benzene system.
In X-ray diffraction studies of analogous compounds (e.g., diltiazem derivatives), the benzothiazepine core exhibits a boat-like conformation, stabilized by intramolecular hydrogen bonds between the lactam carbonyl and adjacent NH groups. The dichloro-sulfone derivative’s crystal packing is hypothesized to involve halogen bonding between chlorine atoms and sulfone oxygens, though experimental validation is required.
Properties
CAS No. |
206256-22-6 |
|---|---|
Molecular Formula |
C15H8Cl2N2O3S |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2,10-dichloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-7-1-3-10-9(5-7)14-13(18-10)15(20)19-11-4-2-8(17)6-12(11)23(14,21)22/h1-6,18H,(H,19,20) |
InChI Key |
PKOCMUOLZKTGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NC4=C(S3(=O)=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2,10-dichloro-, 12,12-dioxide is a complex organic compound belonging to the class of indole derivatives and benzothiazepines. Its unique tetracyclic structure combines an indole ring with a benzothiazepine moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H9Cl2N2O2S
- Molecular Weight : 336.21 g/mol
- Structure : The compound features a dichloro substitution at the 2 and 10 positions and a dioxide functionality that enhances its reactivity and biological interaction potential.
Biological Activities
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notable activities include:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Antidepressant Effects : Preliminary studies suggest that it may influence serotonin pathways, providing a basis for its use in treating depression.
The biological activity of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one is largely attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound exhibits binding affinities for serotonin receptors (5-HT), which are crucial in mood regulation.
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication processes in cancer cells.
Case Studies
-
Anticancer Activity Study :
- A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
-
Behavioral Study on Antidepressant Effects :
- An animal model study indicated that administration of the compound led to increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
Comparative Analysis
To better understand the significance of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one's biological activity, it is useful to compare it with similar compounds.
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure | Cardiovascular drugs |
| Indole-3-carboxylic acid | Indole derivative | Simpler structure | Various biological activities |
| Benzofuroxan | Furoxan derivative | Different reactivity patterns | Nitric oxide research |
The dual heterocyclic nature of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one allows for distinct biological activities not observed in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related tricyclic heterocycles:
Table 1: Structural and Functional Comparison of Tricyclic Heterocycles
Key Comparisons:
Core Heterocycles and Electronic Effects: The target compound’s indolo-benzothiazepin-dioxide core contrasts with the benzodithiazine () and indenoindole () systems. The sulfone groups in the target compound and benzodithiazine () contribute to strong IR absorption near 1340–1160 cm⁻¹, indicative of symmetric/asymmetric SO₂ stretching .
Substituent Impact: The 2,10-dichloro groups in the target compound likely increase electron-withdrawing effects and lipophilicity compared to the methyl and hydroxybenzylidene groups in ’s benzodithiazine. Chlorine substituents are common in bioactive molecules for enhancing binding affinity and metabolic stability. In , the 5-isopropyl group on the indenoindole scaffold may improve hydrophobic interactions in kinase binding pockets, as evidenced by its CK2 inhibition (IC50 = 5.05 µM). The target compound’s dichloro-sulfone motif could similarly target kinases but with distinct selectivity .
However, the absence of sulfone or chlorine substituents in ’s compound highlights the need for empirical testing to confirm analogous effects .
Synthetic Considerations :
- The synthesis of benzodithiazine derivatives () involves condensation reactions with aldehydes, yielding high purity (92%) and defined melting points (313–315°C). The target compound’s synthesis may require analogous steps, with sulfonation and chlorination as critical modifications .
Crystallographic and Hydrogen-Bonding Patterns :
- Crystallography tools like SHELX () and ORTEP-3 () are critical for resolving complex tricyclic structures. Hydrogen-bonding patterns () in the target compound’s crystals may differ from benzimidazole derivatives () due to the sulfone’s ability to act as a hydrogen-bond acceptor .
Preparation Methods
Intramolecular Cyclization of Indole Derivatives
General Approach
The most common synthetic route involves the intramolecular cyclization of indole derivatives with benzothiazepine precursors. This method typically employs acidic or basic conditions to facilitate the cyclization process.
Key Steps:
- Starting Materials :
- Indole-2-carboxylic acid derivatives.
- Aryl disulfides or benzothiazepine precursors.
- Reaction Conditions :
- Acidic medium (e.g., HCl or H2SO4) or basic medium (e.g., NaOH).
- Elevated temperatures to promote ring closure.
- Cyclization :
- The reaction proceeds via activation of the carboxylic acid group, leading to the formation of the benzothiazepine ring fused with the indole moiety.
Example Reaction:
In one study, ethyl esters of indole-2-carboxylic acids were reacted with aryl disulfides in the presence of sodium hydride. This resulted in ethyl 3-arylthioindole-2-carboxylates, which were subsequently cyclized intramolecularly to yield the desired compound.
Halogenation for Dichloro Substitution
Chlorination
To achieve the dichloro-substituted derivative (2,10-dichloro), halogenation reactions are employed at specific positions on the indole and benzothiazepine rings.
Key Steps:
- Selective Chlorination :
- Use of reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) for controlled chlorination.
- Reaction conditions are optimized to prevent over-chlorination or degradation of the product.
- Purification :
- The crude product is purified using recrystallization or chromatographic techniques.
Oxidation for Dioxide Formation
Sulfur Oxidation
The sulfur atom in the benzothiazepine ring is oxidized to form the sulfone group (-SO2), resulting in the final dioxide structure.
Key Steps:
- Oxidizing Agents :
- Common agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).
- Reaction Conditions :
- Mild temperatures to avoid decomposition.
- Solvents like acetonitrile or dichloromethane are used for better solubility and reaction control.
Example Reaction:
A study demonstrated that treating the benzothiazepine intermediate with m-CPBA in dichloromethane successfully yielded the dioxide derivative.
Optimization Techniques
Catalysis
Catalysts such as Lewis acids (e.g., AlCl3) or transition metal complexes can enhance reaction efficiency and selectivity during cyclization and oxidation steps.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to reduce reaction times and improve yields by providing uniform heating during cyclization and oxidation processes.
Data Table: Reaction Summary
| Step | Reagents/Conditions | Products |
|---|---|---|
| Cyclization | Indole-2-carboxylic acids + aryl disulfides; NaH | Benzothiazepine-indole intermediates |
| Chlorination | PCl5 or SOCl2 | Dichloro-substituted intermediates |
| Oxidation | m-CPBA or H2O2 | Final dioxide compound |
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of 3-arylthioindole-2-carboxylic acids using coupling agents like EDCI–DMAP, followed by oxidation to introduce the sulfone moiety (e.g., with H₂O₂ or m-CPBA). Key steps include:
Arylthioindole precursor synthesis : Reacting aryldisulfides with indole-2-carboxylic acids under alkaline conditions (yields ~60–75%) .
Cyclization : Intramolecular amide bond formation under anhydrous conditions (DMF, 80°C, 12h) to form the benzothiazepine core .
Sulfone formation : Oxidation with m-CPBA in CH₂Cl₂ at 0°C (yields ~85–90%) .
Q. Critical Parameters :
- Sodium hydride (NaH) as a base improves cyclization efficiency but requires strict moisture control.
- Oxidizing agents (H₂O₂ vs. m-CPBA) affect reaction time and byproduct formation .
Table 1 : Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Precursor synthesis | Aryldisulfide, NaOH, EtOH, reflux | 65–75 | >90% |
| Cyclization | EDCI–DMAP, DMF, 80°C | 70–80 | 85–90% |
| Sulfone oxidation | m-CPBA, CH₂Cl₂, 0°C | 85–90 | >95% |
Q. Q2. How can crystallographic techniques (e.g., SHELX, ORTEP-III) resolve structural ambiguities in this compound’s benzothiazepine ring system?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. ORTEP-III visualizes thermal ellipsoids and ring puckering .
- Key Metrics :
Example : A reported analog (unsubstituted benzothiazepine) showed a puckering amplitude of 0.32 Å (θ = 12°), confirming moderate non-planarity .
Advanced Research Questions
Q. Q3. How can conformational analysis and computational modeling predict the compound’s interaction with biological targets (e.g., HIV-1 reverse transcriptase)?
Methodological Answer:
Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to explore torsional flexibility of the benzothiazepine ring .
Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode prediction. Align with L-737,126 (a known HIV-1 RT inhibitor) to identify conserved interactions .
Free Energy Calculations : MM-PBSA/GBSA to compare binding affinities of analogs.
Key Insight : The 2,10-dichloro substitution may enhance hydrophobic interactions with RT’s non-nucleoside binding pocket, but steric clashes could reduce efficacy compared to L-737,126 .
Q. Q4. How do hydrogen-bonding patterns in the solid state influence stability and solubility?
Methodological Answer:
- Graph Set Analysis : Use Bernstein’s method to classify H-bond motifs (e.g., R₂²(8) rings).
- Thermogravimetric Analysis (TGA) : Correlate H-bond strength (e.g., O–H···O vs. N–H···O) with melting points and decomposition profiles.
- Solubility Prediction : Hansen solubility parameters (HSPs) derived from crystal packing density and H-bond donor/acceptor counts .
Example : A related sulfone derivative formed N–H···O=C chains (C(4) motif), leading to low aqueous solubility (logP ~3.5) but high thermal stability (m.p. >250°C) .
Q. Q5. How can researchers resolve contradictions in biological activity data (e.g., submicromolar vs. micromolar anti-HIV activity) across analogs?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., MT-4 lymphocytes) and viral strains (HIV-1 IIIB).
- Normalize data to internal controls (e.g., zidovudine EC₅₀ = 0.03 μM) .
SAR Analysis :
- Compare substituent effects: 2,10-dichloro groups vs. 5-methyl or nitro substitutions.
- Table 2 highlights key SAR trends from published analogs:
Table 2 : Structure-Activity Relationship (SAR) of Analogs
| Substituents | Anti-HIV-1 EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| 2,10-diCl, 12,12-dioxo | 0.12 | >100 |
| 5-Me, 12-dioxo | 1.8 | 85 |
| 8-NO₂, 12-dioxo | 5.4 | 45 |
Mechanistic Studies : Time-of-addition assays to differentiate RT inhibition vs. post-entry effects .
Q. Q6. What factorial design approaches optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
- Design : 2³ full factorial design with center points (n=12 runs).
- Response Surface Methodology (RSM) : Maximize yield while minimizing impurity (e.g., des-chloro byproduct).
Example : A previous study found optimal conditions at X₁=80°C, X₂=1.2 eq, X₃=DMF (predicted yield=88%, actual=85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
